molecular formula C10H5Cl2NO B1626534 6,8-Dichloro-2H-chromene-3-carbonitrile CAS No. 83823-56-7

6,8-Dichloro-2H-chromene-3-carbonitrile

Cat. No. B1626534
CAS RN: 83823-56-7
M. Wt: 226.06 g/mol
InChI Key: BDPSIHZVSJWBBD-UHFFFAOYSA-N
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Description

6,8-Dichloro-2H-chromene-3-carbonitrile, also known as DC3, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DC3 is a heterocyclic compound that belongs to the class of chromenes and has a molecular formula of C11H4Cl2NO.

Scientific Research Applications

Synthesis and Derivatives

  • 6,8-Dichloro-2H-chromene-3-carbonitrile is involved in the synthesis of various derivatives. For instance, it is used in the efficient synthesis of 7-amino-9-hydroxy-6-oxo-6H-benzo[c]chromene-8-carbonitrile derivatives through Claisen condensation. This demonstrates its utility in creating structurally diverse compounds (El-Shaaer, 2012).

Antimicrobial Activities

  • Some derivatives synthesized from 6,8-Dichloro-2H-chromene-3-carbonitrile exhibit antimicrobial properties. The study by El-Shaaer (2012) highlighted the antimicrobial activities of these synthesized products, indicating potential applications in battling microbial infections.

Antiproliferative Effects

  • A study by Dettori et al. (2022) explored the antiproliferative effects of 6,8-halocoumarin derivatives, including 6,8-dichloro-2H-chromene-3-carbonitrile, against various tumor and normal cell lines. This suggests potential applications in cancer research, particularly in exploring new therapeutic options (Dettori et al., 2022).

Corrosion Inhibition

  • In the field of materials science, chromeno-carbonitriles, such as 6,8-Dichloro-2H-chromene-3-carbonitrile, have been investigated as corrosion inhibitors for mild steel in acidic solutions. This application is crucial in extending the lifespan of metallic structures and components (Quadri et al., 2021).

Optical Properties

  • Derivatives of 6,8-Dichloro-2H-chromene-3-carbonitrile have been studied for their optical properties. Levchenko et al. (2019) synthesized new derivatives and explored their optical properties and solvatochromism, indicating potential use in optical materials and sensors (Levchenko et al., 2019).

Catalysis and Green Chemistry

  • This compound is also significant in catalysis and green chemistry. For example, El-Maghraby (2014) reported the synthesis of substituted chromenes and benzochromenes utilizing Rochelle salt as a novel green catalyst, highlighting the compound's role in environmentally friendly chemical processes (El-Maghraby, 2014).

properties

IUPAC Name

6,8-dichloro-2H-chromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO/c11-8-2-7-1-6(4-13)5-14-10(7)9(12)3-8/h1-3H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDPSIHZVSJWBBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=C(O1)C(=CC(=C2)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50515679
Record name 6,8-Dichloro-2H-1-benzopyran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50515679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Dichloro-2H-chromene-3-carbonitrile

CAS RN

83823-56-7
Record name 6,8-Dichloro-2H-1-benzopyran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50515679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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